An In-depth Technical Guide to 3-Chlorocatechol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Chlorocatechol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorocatechol is a chlorinated aromatic organic compound that serves as a key intermediate in the microbial degradation of various chlorophenols and other chlorinated aromatic pollutants. Its chemical properties and metabolic fate are of significant interest to researchers in environmental science, toxicology, and drug development for understanding the persistence and bioremediation of these pollutants, as well as for the potential synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental and biological pathways of 3-Chlorocatechol.
Chemical Structure and Identification
3-Chlorocatechol, with the IUPAC name 3-chloro-1,2-benzenediol, is a derivative of catechol (1,2-dihydroxybenzene) with a chlorine atom substituted at the 3-position of the benzene ring.
| Identifier | Value |
| IUPAC Name | 3-chloro-1,2-benzenediol[1] |
| Synonyms | 1-Chloro-2,3-dihydroxybenzene, 3-Chloropyrocatechol[2][3][4][5] |
| CAS Number | 4018-65-9[2][3][4] |
| Molecular Formula | C₆H₅ClO₂[2][3] |
| SMILES | C1=CC(=C(C(=C1)Cl)O)O[6][7] |
| InChI Key | GQKDZDYQXPOXEM-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of 3-Chlorocatechol are summarized in the table below. These properties are crucial for predicting its environmental transport, fate, and biological interactions.
| Property | Value | Source |
| Molecular Weight | 144.55 g/mol | [2][3] |
| Appearance | White to light yellow or light orange powder/crystal | [2][5] |
| Melting Point | 47.0 to 51.0 °C | [5] |
| Boiling Point | 138 °C at 20 mmHg | [4][5] |
| pKa (predicted) | 8.33 ± 0.10 | [8] |
| Purity | >98.0% (GC) | [2][5] |
Solubility
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble | The polar hydroxyl groups allow for some interaction with water, but the chlorinated benzene ring is hydrophobic. |
| Methanol, Ethanol | Soluble | Polar protic solvents can form hydrogen bonds with the hydroxyl groups of 3-chlorocatechol. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents can act as hydrogen bond acceptors. |
| Dichloromethane | Moderately Soluble | A less polar organic solvent. |
| Hexane, Toluene | Sparingly to Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar hydroxyl groups. |
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and analysis of 3-Chlorocatechol are not widely published. However, established methods for related compounds can be adapted.
Proposed Synthesis of 3-Chlorocatechol
A plausible route for the laboratory synthesis of 3-Chlorocatechol is the direct, controlled chlorination of catechol using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). The reaction stoichiometry must be carefully controlled to favor the formation of the mono-chlorinated product.
Reaction: Catechol + SO₂Cl₂ → 3-Chlorocatechol + 4-Chlorocatechol + Dichlorocatechols + HCl + SO₂
Materials:
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Catechol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (approximately 1 equivalent) dropwise to the stirred solution. The reaction is exothermic and will evolve HCl and SO₂ gas; therefore, it must be performed in a well-ventilated fume hood.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to separate 3-Chlorocatechol from isomers and other byproducts.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Methods for 3-Chlorocatechol
The analysis of 3-Chlorocatechol in environmental or biological matrices typically requires a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For polar compounds like 3-Chlorocatechol, a derivatization step is necessary to increase volatility.
-
Sample Preparation (e.g., for water samples):
-
Acidify the water sample to pH ~2.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) or solid-phase extraction (SPE) using a C18 cartridge.
-
Concentrate the extract.
-
-
Derivatization (Acetylation):
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To the concentrated extract, add acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).
-
Heat the mixture (e.g., at 60-70°C) to form the diacetate ester of 3-Chlorocatechol.
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Extract the derivatized product into a non-polar solvent like hexane.
-
-
GC-MS Conditions (Typical):
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Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient to ensure good separation (e.g., initial temperature of 60°C, ramped to 280°C).
-
Mass Spectrometer: Electron ionization (EI) source, operated in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of polar and non-volatile compounds and may not require derivatization.
-
Sample Preparation:
-
Similar to GC-MS, extraction and concentration steps are typically required.
-
-
HPLC Conditions (Typical):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: A UV-Vis or Photodiode Array (PDA) detector set at a wavelength corresponding to the absorbance maximum of 3-Chlorocatechol (around 280 nm), or a mass spectrometer (LC-MS) for higher specificity.
-
Biological Pathways and Interactions
3-Chlorocatechol is a central intermediate in the microbial degradation of various chlorinated aromatic compounds. Bacteria have evolved specific enzymatic pathways to break down this molecule. The two primary routes are the ortho- and meta-cleavage pathways.
Microbial Degradation of 3-Chlorocatechol
The microbial degradation of 3-Chlorocatechol is a key process in the bioremediation of contaminated sites. The initial steps involve the cleavage of the aromatic ring by dioxygenase enzymes.
Caption: Microbial degradation pathways of 3-Chlorocatechol.
The ortho-cleavage pathway is generally considered the productive route for the complete mineralization of 3-Chlorocatechol in many bacteria, such as Rhodococcus opacus. In contrast, the meta-cleavage pathway can lead to the formation of reactive intermediates that can inactivate the enzymes involved, making it a less common route for the degradation of chlorinated catechols.
The following diagram illustrates the general workflow for the analysis of 3-Chlorocatechol in an environmental water sample using GC-MS.
Caption: General workflow for GC-MS analysis of 3-Chlorocatechol.
Conclusion
3-Chlorocatechol is a compound of significant scientific interest due to its role in the degradation of environmental pollutants. This guide provides a summary of its key chemical properties, structure, and relevant biological and analytical methodologies. While specific quantitative data on some properties like solubility are limited, the information presented here, based on its chemical nature and data from related compounds, offers a solid foundation for researchers and professionals in the fields of environmental science, chemistry, and drug development. The provided experimental outlines can be adapted to develop robust methods for the synthesis and analysis of 3-Chlorocatechol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
